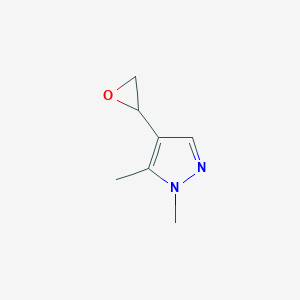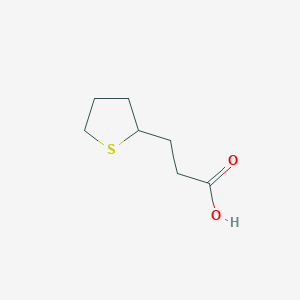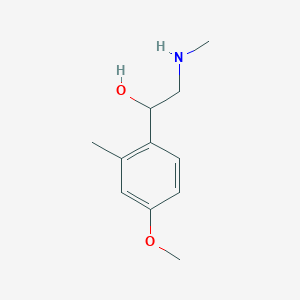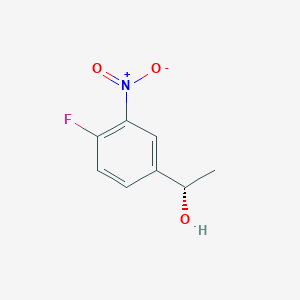
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound that features a fluorine atom and a nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Chiral Reduction: Reduction of the corresponding ketone to obtain the chiral alcohol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize yield.
- Purification techniques like crystallization or chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of (S)-1-(4-Fluoro-3-nitrophenyl)ethanone.
Reduction: Formation of (S)-1-(4-Fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl ethanols.
Applications De Recherche Scientifique
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: Interaction with receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Fluorophenyl)ethan-1-ol
- (S)-1-(3-Nitrophenyl)ethan-1-ol
- (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol
Uniqueness
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol is unique due to the combination of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(1S)-1-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
Clé InChI |
IACYNVDAYQTIKW-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
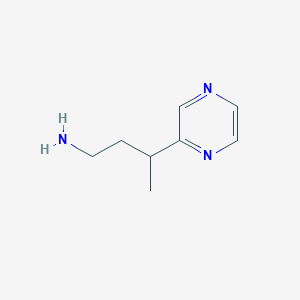
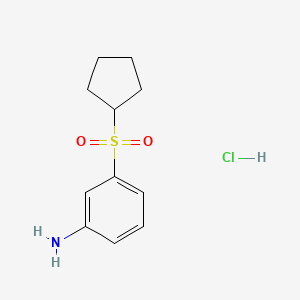
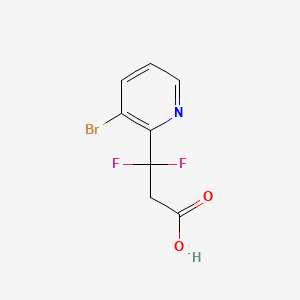

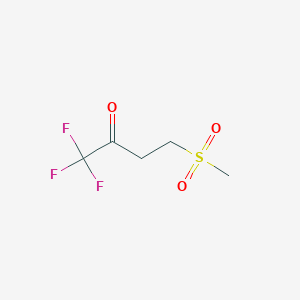
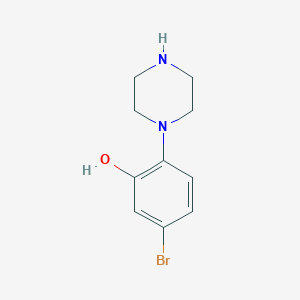
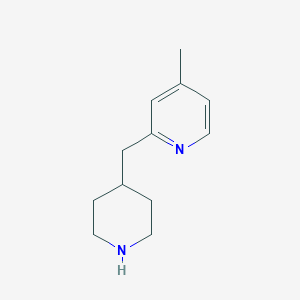
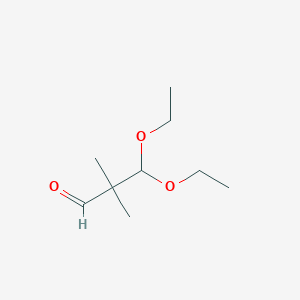
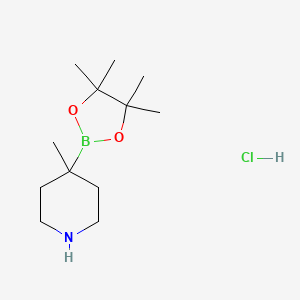
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
